
N-propyl-3-Pyridinamine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-3-Pyridinamine Dihydrochloride is a chemical compound with the molecular formula C8H12N2.2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-3-Pyridinamine Dihydrochloride typically involves the alkylation of 3-pyridinamine with propyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often crystallized and purified through recrystallization techniques to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
N-propyl-3-Pyridinamine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-propyl-3-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-propyl-3-pyridinecarboxylic acid.
Reduction: Various amine derivatives.
Substitution: Different alkyl or aryl substituted pyridinamine derivatives.
Aplicaciones Científicas De Investigación
N-propyl-3-Pyridinamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinamine: A simpler analog without the propyl group.
N-methyl-3-Pyridinamine: Similar structure with a methyl group instead of a propyl group.
N-ethyl-3-Pyridinamine: Contains an ethyl group instead of a propyl group.
Uniqueness
N-propyl-3-Pyridinamine Dihydrochloride is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in certain chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H14Cl2N2 |
|---|---|
Peso molecular |
209.11 g/mol |
Nombre IUPAC |
N-propylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-5-10-8-4-3-6-9-7-8;;/h3-4,6-7,10H,2,5H2,1H3;2*1H |
Clave InChI |
CXPYMIMNVBGIHN-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CN=CC=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


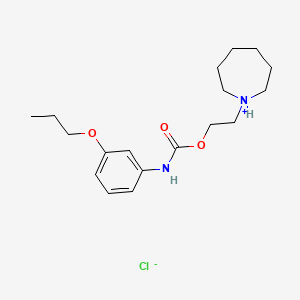
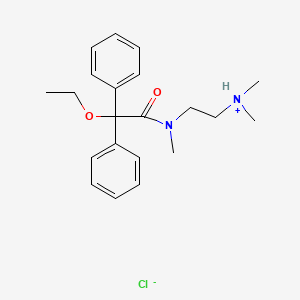
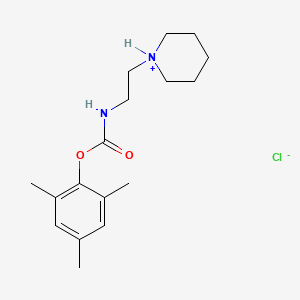
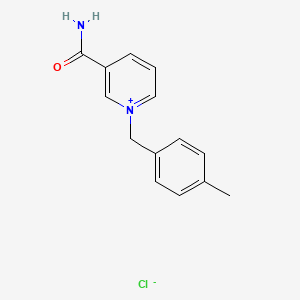
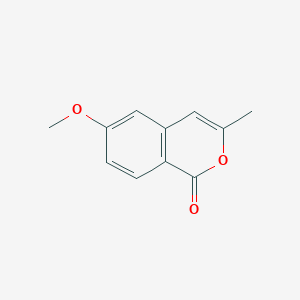
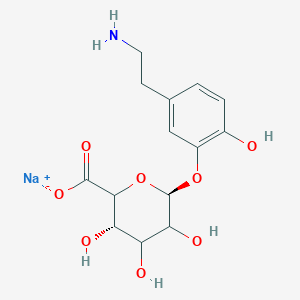
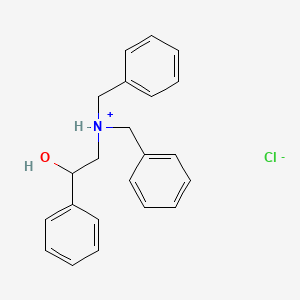

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)



